LogP and TPSA Differentiation
4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide exhibits a calculated LogP of 2.59, which is significantly higher than unsubstituted benzenesulfonamide (LogP ~0.31) and closer to that of orally bioavailable drug candidates . This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 73.47 Ų, places the compound in a favorable region for blood-brain barrier penetration and oral absorption .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 2.59 |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (LogP ~0.31); industry oral drug average (LogP 2-4) |
| Quantified Difference | ΔLogP ≈ +2.28 vs. unsubstituted benzenesulfonamide |
| Conditions | In silico calculation (ALOGPS or similar) |
Why This Matters
Higher LogP (2.59 vs. 0.31) indicates superior membrane permeability potential, reducing the need for formulation modifications in cellular assays and early-stage lead optimization.
